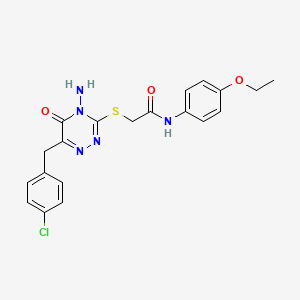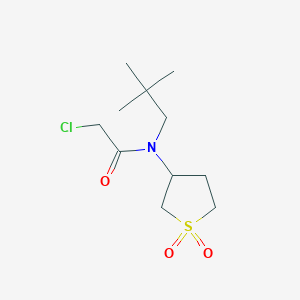
Sulfopin
Overview
Description
PIN1-3, also known as Sulfopin, is a highly selective covalent inhibitor of the peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1). PIN1 is an enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline motifs, which leads to changes in protein conformation and function. PIN1-3 has shown significant potential in cancer therapy due to its ability to inhibit PIN1 activity, which is often overexpressed in various cancers .
Mechanism of Action
Target of Action
Sulfopin primarily targets the peptidyl-prolyl cis-trans isomerase, Pin1 . Pin1 is a unified signaling hub that is exploited in cancer to activate oncogenes and inactivate tumor suppressors . It is overexpressed in a range of human cancers, driving oncogenesis .
Mode of Action
This compound interacts with Pin1 through a covalent bond . The active site of Pin1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . This compound, a selective covalent inhibitor of Pin1, blocks the action of Pin1, leading to the inhibition of its catalytic activity .
Biochemical Pathways
This compound affects the pathways regulated by Pin1. Pin1 is known to regulate the Myc oncoprotein . This compound downregulates Myc transcription in cancer cell lines . This suggests that this compound affects the Myc pathway and its downstream effects.
Pharmacokinetics
It is known that this compound achieves potent cellular and in vivo target engagement . This suggests that this compound has good bioavailability.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It induces the downregulation of c-Myc target genes . Although Pin1 inhibition had a modest effect on viability in cancer cell cultures, this compound reduced tumor initiation and tumor progression in murine and zebrafish models of MYCN-driven neuroblastoma .
Action Environment
It is known that this compound can engage pin1 in cells as well as in mice following oral gavage . This suggests that this compound is effective in different biological environments.
Biochemical Analysis
Biochemical Properties
Sulfopin plays a significant role in biochemical reactions by inhibiting the activity of PIN1 . This enzyme is overexpressed in a range of human cancers, driving oncogenesis by modulating oncogene and tumor suppressor activity . This compound interacts with the active site of PIN1’s peptidyl-prolyl isomerase domain, which contains a nucleophilic cysteine residue (Cys113) suitable for targeting with covalent inhibitors .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting PIN1, thereby modulating oncogene and tumor suppressor activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent interaction with PIN1 . It binds to the active site of PIN1’s peptidyl-prolyl isomerase domain, leading to inhibition of the enzyme . This interaction can result in changes in gene expression and modulation of oncogene and tumor suppressor activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, this compound treatment recapitulates previously reported phenotypes associated with PIN1 genetic knockout .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal this compound treatment for 7 days led to tumor regression and increased survival in a model of neuroblastoma . Daily administration inhibited tumor progression in a model of pancreatic cancer .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PIN1 . By inhibiting PIN1, it can affect the modulation of oncogene and tumor suppressor activity, potentially impacting metabolic flux or metabolite levels .
Transport and Distribution
It has been shown to engage PIN1 in cells as well as in mice following oral gavage , suggesting it can be effectively distributed within the body.
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Given its interaction with PIN1, it is likely that it localizes to the same subcellular compartments as this enzyme .
Preparation Methods
The synthesis of PIN1-3 involves several steps. The chemical name of PIN1-3 is 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide. The synthetic route typically includes the following steps:
Formation of the tetrahydrothiophene ring: This involves the reaction of a suitable precursor with sulfur to form the tetrahydrothiophene ring.
Introduction of the dioxido group: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group.
Attachment of the neopentyl group: The neopentyl group is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
PIN1-3 undergoes several types of chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form the dioxido group.
Substitution: The neopentyl group is introduced through a nucleophilic substitution reaction.
Addition: The chlorine atom is introduced through an addition reaction.
Common reagents used in these reactions include sulfur, oxidizing agents, and nucleophiles. The major products formed from these reactions are the intermediate compounds that lead to the final product, PIN1-3 .
Scientific Research Applications
PIN1-3 has several scientific research applications, particularly in the field of cancer therapy. It has been shown to inhibit the activity of PIN1, which is often overexpressed in various cancers, including pancreatic ductal adenocarcinoma and neuroblastoma. PIN1-3 has demonstrated the ability to reduce cell viability in cancer cells and prevent tumor development in animal models .
In addition to its use in cancer therapy, PIN1-3 is also used in the study of protein isomerization and its role in various cellular processes. It serves as a valuable tool for understanding the molecular mechanisms underlying protein function and regulation .
Comparison with Similar Compounds
PIN1-3 is unique in its high selectivity and potency as a PIN1 inhibitor. Similar compounds include:
Juglone: A natural compound that inhibits PIN1 activity but with lower selectivity and potency compared to PIN1-3.
BJP-06-005-3: A peptide inhibitor that targets the same cysteine residue in PIN1 but is not suitable for in vivo evaluation due to its poor bioavailability.
Pin1-2: Another PIN1 inhibitor with similar selectivity but different chemical structure and pharmacokinetic properties .
PIN1-3 stands out due to its high selectivity, potency, and oral bioavailability, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVAHHYKGXBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451481-08-4 | |
| Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?
A: this compound distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.
Q2: How does this compound impact tumor development, particularly those driven by MYC?
A: Studies demonstrate that this compound effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, this compound significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.
Q3: Has this compound shown synergy with other anti-cancer agents?
A: Emerging research suggests promising synergistic effects when this compound is combined with other anti-cancer therapies. Notably, this compound combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.
Q4: What is the significance of this compound's selectivity for Pin1?
A: this compound's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.
Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?
A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of this compound in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)
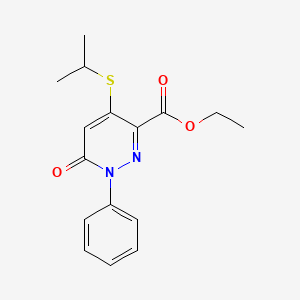
![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)
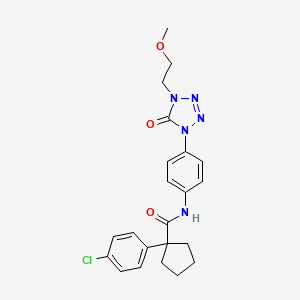
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)
![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)
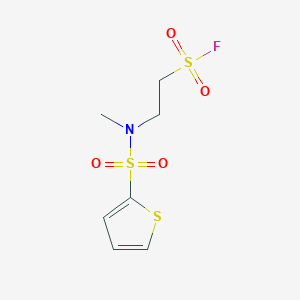
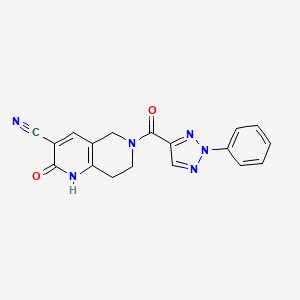
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
![4-[(3,4-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2452211.png)
![2-butoxy-5-chloro-4-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2452212.png)
